Cas no 125237-08-3 (2-BroMo-3,5-diMethylphenol)
2-BroMo-3,5-diMethylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-BroMo-3,5-diMethylphenol
- AKOS022694306
- EN300-190926
- 125237-08-3
- Phenol, 2-bromo-3,5-dimethyl-
- Z1416192921
- MFCD22058629
- SCHEMBL659541
- FLGMCSGCDWVXMR-UHFFFAOYSA-N
- DB-202976
- CS-0061219
- AS-40352
- AFA23708
- 839-702-4
-
- MDL: MFCD22058629
- Inchi: 1S/C8H9BrO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3
- InChI Key: FLGMCSGCDWVXMR-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C)C=C1C)O
Computed Properties
- Exact Mass: 199.98368g/mol
- Monoisotopic Mass: 199.98368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 20.2Ų
2-BroMo-3,5-diMethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0061219-1g |
2-Bromo-3,5-dimethylphenol |
125237-08-3 | 98.95% | 1g |
$45.0 | 2022-04-28 | |
| ChemScence | CS-0061219-5g |
2-Bromo-3,5-dimethylphenol |
125237-08-3 | 98.95% | 5g |
$159.0 | 2022-04-28 | |
| Chemenu | CM320396-5g |
2-Bromo-3,5-dimethylphenol |
125237-08-3 | 95% | 5g |
$421 | 2022-06-13 | |
| abcr | AB456885-250 mg |
2-Bromo-3,5-dimethylphenol, 95%; . |
125237-08-3 | 95% | 250mg |
€93.80 | 2023-04-22 | |
| abcr | AB456885-1 g |
2-Bromo-3,5-dimethylphenol, 95%; . |
125237-08-3 | 95% | 1g |
€153.40 | 2023-04-22 | |
| abcr | AB456885-5 g |
2-Bromo-3,5-dimethylphenol, 95%; . |
125237-08-3 | 95% | 5g |
€372.40 | 2023-04-22 | |
| eNovation Chemicals LLC | D770584-5g |
2-BroMo-3,5-diMethylphenol |
125237-08-3 | 97% | 5g |
$155 | 2024-06-06 | |
| eNovation Chemicals LLC | D770584-10g |
2-BroMo-3,5-diMethylphenol |
125237-08-3 | 97% | 10g |
$295 | 2023-05-17 | |
| Chemenu | CM320396-5g |
2-Bromo-3,5-dimethylphenol |
125237-08-3 | 95% | 5g |
$421 | 2021-06-16 | |
| Alichem | A010015052-250mg |
2-Bromo-3,5-dimethylphenol |
125237-08-3 | 97% | 250mg |
$489.60 | 2023-09-03 |
2-BroMo-3,5-diMethylphenol Suppliers
2-BroMo-3,5-diMethylphenol Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-BroMo-3,5-diMethylphenol
Chemical Profile of 2-Bromo-3,5-dimethylphenol (CAS No. 125237-08-3)
2-Bromo-3,5-dimethylphenol, identified by its Chemical Abstracts Service (CAS) number 125237-08-3, is a brominated aromatic compound with significant utility in pharmaceutical and agrochemical research. This compound features a bromine substituent at the 2-position and two methyl groups at the 3- and 5-positions of the phenol ring, making it a versatile intermediate in synthetic chemistry. Its unique structural properties have garnered attention in recent years due to its potential applications in drug discovery and material science.
The synthesis of 2-bromo-3,5-dimethylphenol typically involves the bromination of m-xylene or 3,5-dimethylphenol using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). The regioselectivity of this reaction is influenced by the electron-donating effect of the methyl groups, which directs bromination primarily to the para position relative to the hydroxyl group. This synthetic route highlights the compound's importance as a building block for more complex molecules.
In recent years, 2-bromo-3,5-dimethylphenol has been explored as a key intermediate in the development of novel pharmaceuticals. Its aromatic structure allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents for tailored biological activity. For instance, researchers have utilized this compound to synthesize derivatives with potential antimicrobial and anti-inflammatory properties.
One notable application of 2-bromo-3,5-dimethylphenol is in the synthesis of brominated phenolic compounds, which are known for their role in polymer stabilization and flame retardancy. The presence of both bromine and methyl groups enhances its reactivity, making it an attractive candidate for modifying polymer backbones to improve thermal stability and resistance to degradation. These properties are particularly relevant in industries requiring high-performance materials.
Additionally, 2-bromo-3,5-dimethylphenol has been investigated for its potential role in medicinal chemistry. Phenolic compounds are widely recognized for their pharmacological significance, and modifications to their structure can lead to enhanced bioavailability and target specificity. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various enzymes implicated in metabolic disorders and cancer pathways. The bromine atom serves as a handle for further derivatization, allowing chemists to fine-tune pharmacokinetic profiles.
The structural motif of 2-bromo-3,5-dimethylphenol also finds relevance in material science applications. For example, it has been employed in the design of organic semiconductors due to its ability to form stable π-conjugated systems upon functionalization. These systems are crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices, where efficient charge transport is essential. The methyl groups contribute to steric hindrance, influencing molecular packing and intermolecular interactions, which are critical factors in optimizing electronic properties.
In conclusion, 2-bromo-3,5-dimethylphenol (CAS No. 125237-08-3) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic pathways and functionalization strategies, making it a valuable asset in modern chemical research. As advancements continue in drug discovery and material engineering, the significance of this compound is expected to grow further.
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